molecular formula C10H15NS B1342380 N-Ethyl-2-(phenylthio)ethanamine CAS No. 5042-43-3

N-Ethyl-2-(phenylthio)ethanamine

Cat. No.: B1342380
CAS No.: 5042-43-3
M. Wt: 181.3 g/mol
InChI Key: QBQYJYJDFQESIB-UHFFFAOYSA-N
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Description

N-Ethyl-2-(phenylthio)ethanamine is an organic compound with the molecular formula C10H15NS It is a derivative of ethanamine, where an ethyl group and a phenylthio group are attached to the nitrogen and carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2-(phenylthio)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-chloroethyl ethyl sulfide with aniline under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chloroethyl ethyl sulfide and aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed and heated under reflux for several hours. The product is then isolated through extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(phenylthio)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted ethanamines.

Scientific Research Applications

N-Ethyl-2-(phenylthio)ethanamine has several applications in scientific research:

    Chemistry: It is used as a ligand in palladium-catalyzed reactions, particularly in the olefination and lactonization of C(sp3)-H bonds of free carboxylic acids.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(phenylthio)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the ethanamine moiety can act as a nucleophile in biochemical reactions. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine: A simpler amine with the formula C2H7N.

    Phenylthioethanamine: A compound with a phenylthio group attached to ethanamine.

    N-Methyl-2-(phenylthio)ethanamine: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

N-Ethyl-2-(phenylthio)ethanamine is unique due to the presence of both an ethyl group and a phenylthio group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-ethyl-2-phenylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQYJYJDFQESIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607797
Record name N-Ethyl-2-(phenylsulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5042-43-3
Record name N-Ethyl-2-(phenylsulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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